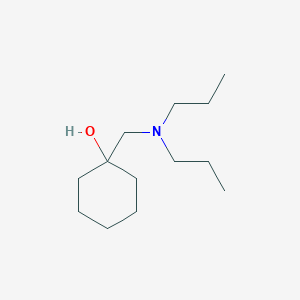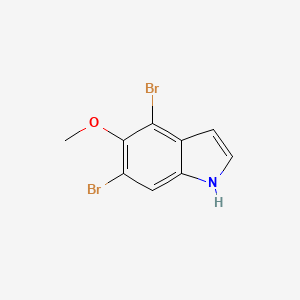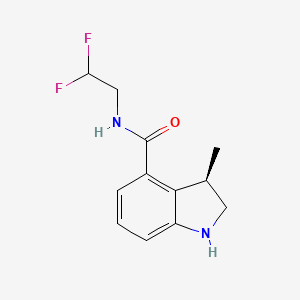
(R)-N-(2,2-Difluoroethyl)-3-methylindoline-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-N-(2,2-Difluoroethyl)-3-methylindoline-4-carboxamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a difluoroethyl group attached to an indoline ring, which imparts distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-N-(2,2-Difluoroethyl)-3-methylindoline-4-carboxamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,2-difluoroethanol and 3-methylindoline.
Formation of Intermediate: The 2,2-difluoroethanol is first converted into a suitable intermediate, such as 2,2-difluoroethyl tosylate, through a reaction with p-toluenesulfonyl chloride.
Nucleophilic Substitution: The intermediate is then reacted with 3-methylindoline in the presence of a base, such as potassium carbonate, to form the desired product, ®-N-(2,2-Difluoroethyl)-3-methylindoline-4-carboxamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
®-N-(2,2-Difluoroethyl)-3-methylindoline-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the difluoroethyl group, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
®-N-(2,2-Difluoroethyl)-3-methylindoline-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials with specific chemical properties.
Mechanism of Action
The mechanism of action of ®-N-(2,2-Difluoroethyl)-3-methylindoline-4-carboxamide involves its interaction with specific molecular targets. The difluoroethyl group can enhance binding affinity to certain proteins or enzymes, potentially leading to inhibition or activation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2,2-Difluoroethanol: A precursor in the synthesis of ®-N-(2,2-Difluoroethyl)-3-methylindoline-4-carboxamide.
3-Methylindoline: Another precursor used in the synthesis.
Difluoromethylated Ketoimines: Compounds with similar difluoroethyl groups.
Uniqueness
®-N-(2,2-Difluoroethyl)-3-methylindoline-4-carboxamide is unique due to its specific combination of a difluoroethyl group and an indoline ring. This combination imparts distinct chemical properties, such as increased stability and specific reactivity, making it valuable for various scientific applications.
Properties
Molecular Formula |
C12H14F2N2O |
|---|---|
Molecular Weight |
240.25 g/mol |
IUPAC Name |
(3R)-N-(2,2-difluoroethyl)-3-methyl-2,3-dihydro-1H-indole-4-carboxamide |
InChI |
InChI=1S/C12H14F2N2O/c1-7-5-15-9-4-2-3-8(11(7)9)12(17)16-6-10(13)14/h2-4,7,10,15H,5-6H2,1H3,(H,16,17)/t7-/m0/s1 |
InChI Key |
NYUINMYDCLUGQU-ZETCQYMHSA-N |
Isomeric SMILES |
C[C@H]1CNC2=CC=CC(=C12)C(=O)NCC(F)F |
Canonical SMILES |
CC1CNC2=CC=CC(=C12)C(=O)NCC(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Isopropyl-5-methyloctahydropyrrolo[3,4-c]pyrrole](/img/structure/B13342422.png)
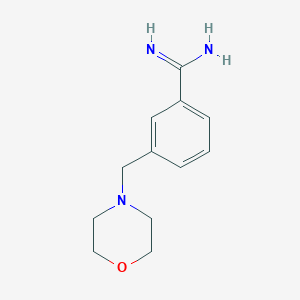
![2-((7-Bromo-2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)methylene)malononitrile](/img/structure/B13342438.png)
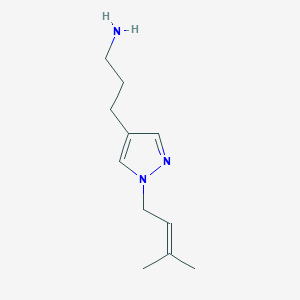
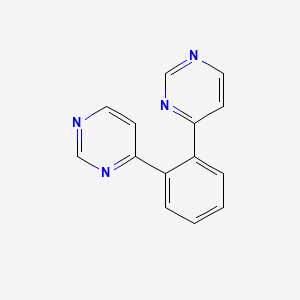
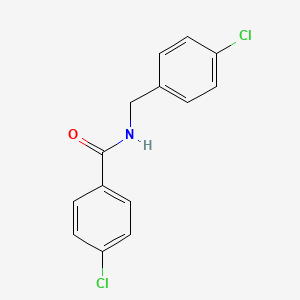
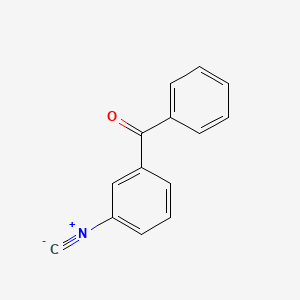
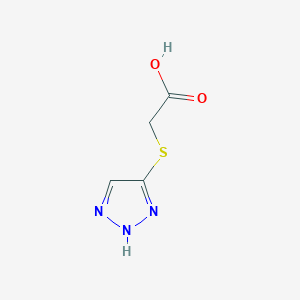

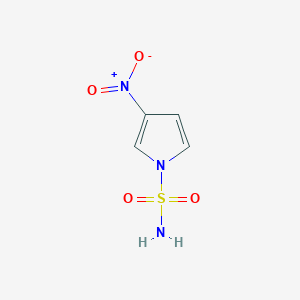

![tert-butyl N-[(3S,4R)-3-methoxypiperidin-4-yl]carbamate](/img/structure/B13342482.png)
